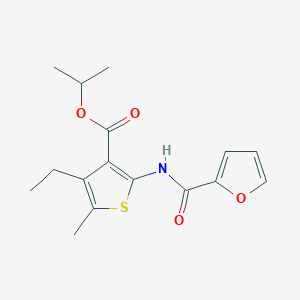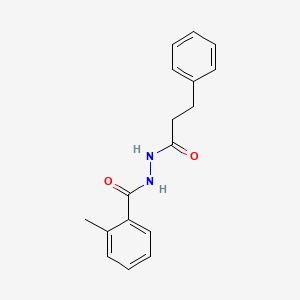
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBH is a derivative of benzohydrazide and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wissenschaftliche Forschungsanwendungen
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. This compound has also been shown to exhibit anti-tumor effects, making it a potential candidate for cancer therapy. Additionally, this compound has been found to possess anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is not fully understood, but it is believed to exert its biological effects through various pathways. This compound has been found to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, this compound has been found to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-oxidant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for therapeutic applications. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant status, which may contribute to its protective effects against oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized using standard laboratory techniques and has a good yield and purity. This compound is also stable under normal laboratory conditions and has low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide. One area of research could be the development of more efficient synthesis methods for this compound, which could improve its yield and purity. Another area of research could be the investigation of the mechanism of action of this compound, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies could be conducted to evaluate the efficacy of this compound in animal models of various disease conditions, which could provide valuable information for its clinical development.
Synthesemethoden
The synthesis of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide can be achieved through a multi-step process involving the reaction of 2-methylbenzohydrazide with 3-phenylpropanoic acid. The reaction is catalyzed by a suitable acid catalyst, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and solvent extraction. The yield of this compound is typically around 70-80%, and the purity can be verified using spectroscopic techniques such as NMR and IR.
Eigenschaften
IUPAC Name |
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-5-6-10-15(13)17(21)19-18-16(20)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHWGTMLVZHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)
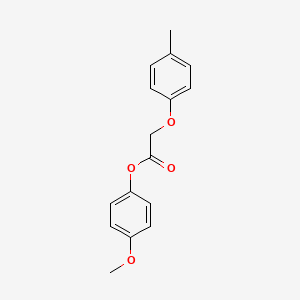
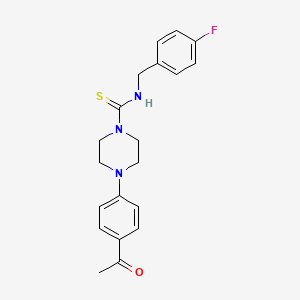
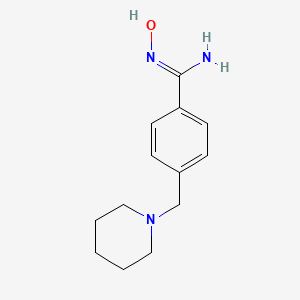
![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
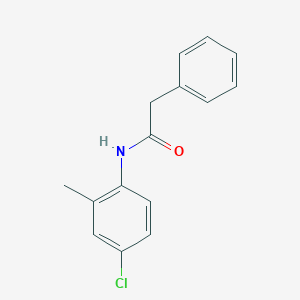
![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
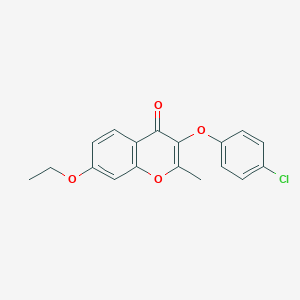
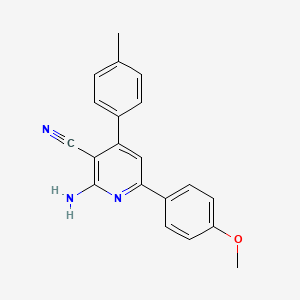
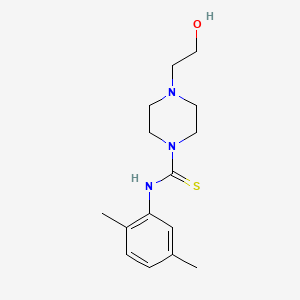
![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)

